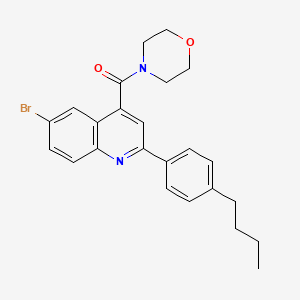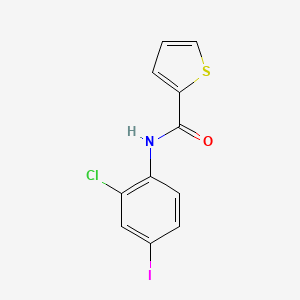
6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline is not fully understood, but it is believed to target specific molecular pathways involved in disease progression. For example, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to modulate the expression of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. The compound has also been found to have antibacterial and antifungal properties. In addition, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline is its versatility in various biological assays. It can be easily incorporated into different experimental setups and has been shown to be effective in a wide range of cell lines and animal models. However, one limitation of the compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's fluorescent properties make it a promising candidate for imaging applications, and further research in this area could lead to new diagnostic tools for various diseases.
Métodos De Síntesis
The synthesis of 6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline involves the reaction of 4-butylphenylboronic acid with 6-bromo-2-chloroquinoline in the presence of a palladium catalyst. The resulting intermediate is then reacted with morpholine and triethylamine to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Aplicaciones Científicas De Investigación
6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied as a potential therapeutic agent for various diseases, including breast cancer, lung cancer, and inflammatory bowel disease. The compound has also been investigated for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
[6-bromo-2-(4-butylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O2/c1-2-3-4-17-5-7-18(8-6-17)23-16-21(24(28)27-11-13-29-14-12-27)20-15-19(25)9-10-22(20)26-23/h5-10,15-16H,2-4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSENKHLDGMVTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Bromo-2-(4-butylphenyl)quinolin-4-yl](morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6137252.png)


![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)

![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)
![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)